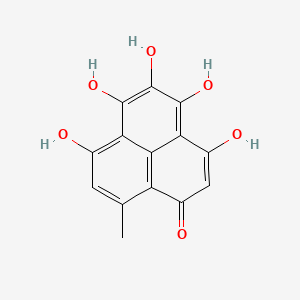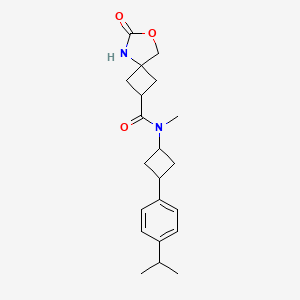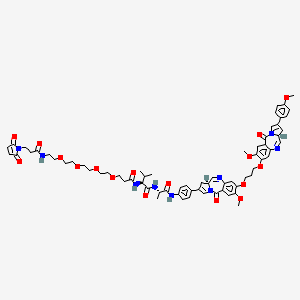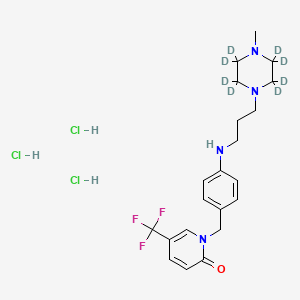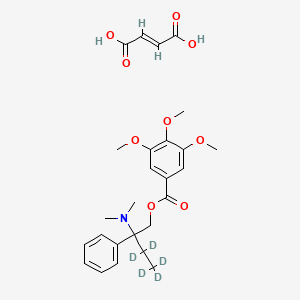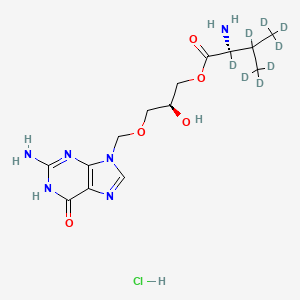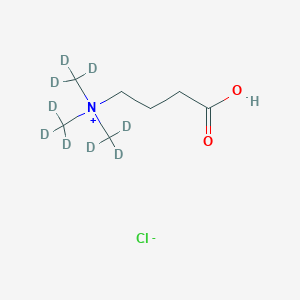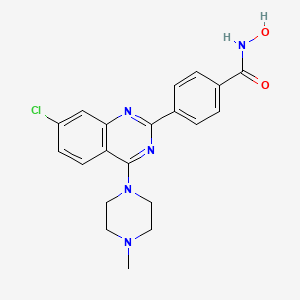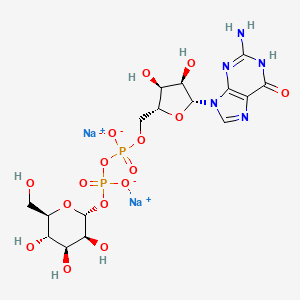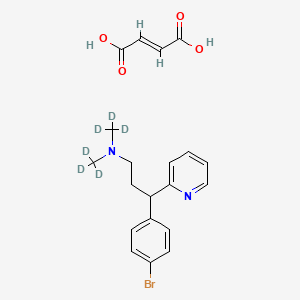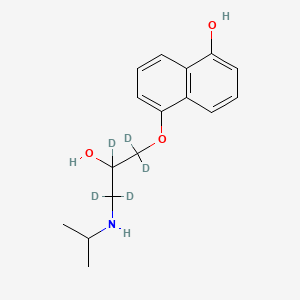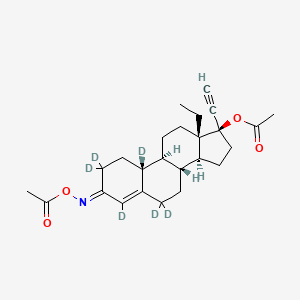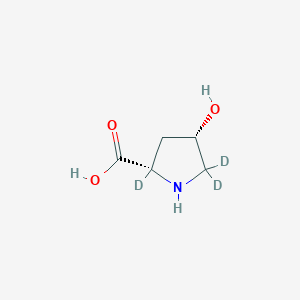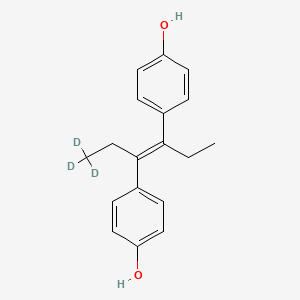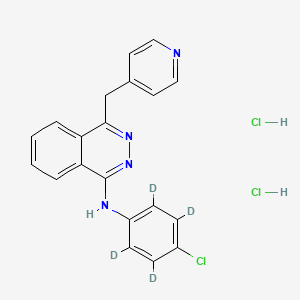
Vatalanib-d4 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vatalanib-d4 (dihydrochloride) is a deuterated form of Vatalanib, an oral receptor tyrosine kinase inhibitor. It is designed to block all known vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. This compound is primarily investigated for its potential in treating various types of cancer by inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The final step involves the formation of the dihydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
Industrial production of Vatalanib-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Vatalanib-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Vatalanib-d4 (dihydrochloride), which are studied for their pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Vatalanib-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on metabolic stability and pharmacokinetics.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including colorectal cancer and non-small cell lung cancer.
Industry: Utilized in the development of new anti-cancer drugs and as a reference standard in analytical chemistry
Mécanisme D'action
Vatalanib-d4 (dihydrochloride) exerts its effects by potently inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. These receptors play a crucial role in the formation of new blood vessels, which are essential for tumor growth and metastasis. By blocking these receptors, Vatalanib-d4 (dihydrochloride) effectively inhibits angiogenesis, thereby reducing tumor growth and spread .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor.
Sorafenib: A small molecule inhibitor that targets multiple kinases, including vascular endothelial growth factor receptors.
Sunitinib: Another small molecule inhibitor that targets similar receptors as Vatalanib.
Uniqueness
Vatalanib-d4 (dihydrochloride) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated analogs. This property makes it a valuable compound for studying the effects of deuteration on drug metabolism and for developing more effective anti-cancer therapies .
Propriétés
Formule moléculaire |
C20H17Cl3N4 |
|---|---|
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H/i5D,6D,7D,8D;; |
Clé InChI |
AZUQEHCMDUSRLH-CCFLRNNZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H].Cl.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


